LogP Differentiation: ~1.85 Log Unit Increase Over the Non-Methylated THP-Protected Analog
The target compound exhibits a computed LogP of 5.13, compared with LogP 3.28 for the closest THP-protected analog lacking 3- and 6-methyl groups (4-bromo-1-(tetrahydro-2H-pyran-2-yl)-5-(trifluoromethyl)-1H-indazole, CAS 2044704-81-4) . The mono-methyl comparator 4-bromo-6-methyl-1-(tetrahydro-2H-pyran-2-yl)-5-(trifluoromethyl)-1H-indazole (CAS 2326524-90-5) has an intermediate LogP of 4.83, confirming that each methyl group contributes incrementally to lipophilicity . This ~1.85 log unit difference corresponds to an approximately 70-fold increase in octanol–water partition coefficient, placing the target compound in a distinct lipophilicity range relevant for blood–brain barrier penetration and membrane partitioning applications.
| Evidence Dimension | Computed LogP (octanol–water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 5.13 |
| Comparator Or Baseline | 4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-5-(trifluoromethyl)-1H-indazole (CAS 2044704-81-4): LogP = 3.28; 4-Bromo-6-methyl-1-(tetrahydro-2H-pyran-2-yl)-5-(trifluoromethyl)-1H-indazole (CAS 2326524-90-5): LogP = 4.83 |
| Quantified Difference | ΔLogP ≈ +1.85 vs. non-methylated analog; ΔLogP ≈ +0.30 vs. mono-methyl analog |
| Conditions | Computed values from vendor datasheets; experimental LogP not available in public literature |
Why This Matters
A 70-fold difference in lipophilicity directly impacts membrane permeability, metabolic stability, and off-target binding profiles, meaning SAR series built on the non-methylated or mono-methylated analog cannot be extrapolated to the target compound without independent experimental validation.
